![molecular formula C17H18N4O2. HCl B601761 7-Hydroxy Alosetron CAS No. 863485-44-3](/img/structure/B601761.png)
7-Hydroxy Alosetron
描述
7-Hydroxy Alosetron is a derivative of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. Alosetron is primarily used for the treatment of severe diarrhea-predominant irritable bowel syndrome (IBS) in women . The hydroxylation at the 7th position of Alosetron enhances its pharmacological properties, making this compound a compound of interest in various scientific research fields .
准备方法
The synthesis of 7-Hydroxy Alosetron involves several steps, starting from the base compound Alosetron. One common synthetic route includes the hydroxylation of Alosetron using specific reagents and conditions. For instance, the reaction of Alosetron with hydroxylating agents under controlled conditions can yield this compound . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing by-products and waste .
化学反应分析
7-Hydroxy Alosetron undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Alosetron.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
科学研究应用
Pharmacological Mechanism
Mechanism of Action:
7-Hydroxy Alosetron, like its parent compound, acts as an antagonist at the serotonin 5-HT3 receptors located in the gastrointestinal tract. By blocking these receptors, it modulates visceral pain, colonic transit, and gastrointestinal secretions, which are critical processes in the pathophysiology of IBS-D . This mechanism is essential for alleviating symptoms associated with IBS-D, such as abdominal pain and diarrhea.
Treatment of Irritable Bowel Syndrome
This compound's primary application is in treating IBS-D. Clinical trials have shown that Alosetron significantly improves quality of life and reduces the interference of IBS symptoms with daily activities. Studies indicate that patients receiving Alosetron reported fewer days lost to IBS symptoms compared to placebo groups .
Safety Profile and Adverse Effects
The safety profile of this compound is a significant focus in research due to the severe adverse effects associated with Alosetron. The Risk Evaluation and Mitigation Strategy (REMS) program was established to monitor and mitigate risks such as ischemic colitis and severe constipation . Ongoing studies aim to evaluate whether this compound can provide similar therapeutic benefits with a reduced risk of adverse events.
Quality of Life Improvements
Clinical studies have highlighted that treatment with Alosetron leads to statistically significant improvements in health-related quality of life (HRQoL) among women with severe IBS-D . The improvements were noted across various domains including emotional well-being, social functioning, and daily activity restrictions.
Comparative Effectiveness
Research has also compared the effectiveness of this compound with other treatments for IBS-D. For instance, it has been suggested that while other therapies may offer symptomatic relief, this compound provides a more targeted approach by directly influencing serotonin pathways involved in gastrointestinal motility .
Case Study Insights
Several clinical trials have documented patient experiences and outcomes while using Alosetron:
- Study on Quality of Life: A randomized controlled trial involving over 700 women demonstrated that those treated with Alosetron experienced a significant reduction in IBS symptoms compared to those receiving placebo. The study measured various quality-of-life metrics before and after treatment .
- Adverse Effects Monitoring: Data from post-marketing surveillance indicated that while constipation was the most common side effect (reported in approximately 9% of patients), serious complications were relatively rare .
Summary of Clinical Trial Findings
作用机制
7-Hydroxy Alosetron exerts its effects by antagonizing the serotonin 5-HT3 receptors. These receptors are nonselective cation channels extensively distributed on enteric neurons in the human gastrointestinal tract and other peripheral and central locations. By blocking these receptors, this compound modulates visceral pain, colonic transit, and gastrointestinal secretions, effectively controlling symptoms related to IBS .
相似化合物的比较
Similar compounds to 7-Hydroxy Alosetron include other serotonin 5-HT3 receptor antagonists such as:
Ondansetron: Used primarily as an antiemetic to prevent nausea and vomiting.
Granisetron: Another antiemetic with a similar mechanism of action.
Palonosetron: Known for its longer half-life and higher binding affinity to 5-HT3 receptors. This compound is unique due to its specific hydroxylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs
生物活性
7-Hydroxy alosetron is a derivative of alosetron, a well-known serotonin 5-HT3 receptor antagonist primarily used in the treatment of irritable bowel syndrome (IBS), particularly in women with diarrhea-predominant IBS (IBS-D). This compound exhibits enhanced pharmacological properties due to the presence of a hydroxyl group at the seventh position of the alosetron structure. The biological activity of this compound is significant in modulating gastrointestinal functions and alleviating symptoms associated with IBS.
This compound acts primarily as a serotonin 5-HT3 receptor antagonist . By blocking these receptors, it reduces gastrointestinal motility and pain associated with IBS. The inhibition of 5-HT3 receptors leads to:
- Decreased visceral pain : By modulating the enteric nervous system, it helps alleviate abdominal discomfort.
- Altered colonic transit : It increases colonic compliance and transit time, which can help manage diarrhea.
- Enhanced absorption : It increases jejunal water and sodium absorption, contributing to its therapeutic effects .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its deuterated form may enhance its metabolic stability and bioavailability. Studies suggest that the addition of deuterium can improve pharmacokinetic properties, potentially leading to better efficacy and reduced side effects compared to non-labeled forms.
Clinical Studies and Findings
Several studies have evaluated the effectiveness and safety of alosetron and its derivatives, including this compound. A notable case study analyzed the incremental net benefit (INB) of alosetron for IBS treatment, revealing significant improvements in patient outcomes compared to placebo. The study found:
- Mean INB : 34.1 relative value-adjusted life-years (RVALYs) per 1000 patients treated over 52 weeks.
- Symptom relief : Significant reductions in urgency and stool frequency were observed, with clinical improvements typically noted within 1-4 weeks of therapy .
Adverse Effects
While this compound is effective, it is also associated with some adverse effects, primarily constipation. In clinical trials:
- About 9% of patients reported constipation, mainly during the first month of treatment.
- Most cases were mild to moderate and resolved upon discontinuation or interruption of therapy .
Data Table: Summary of Clinical Findings
属性
IUPAC Name |
7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXIOYMDTFXAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863485-44-3 | |
Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-7-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ9U2S2PG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。